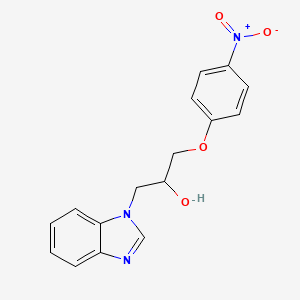![molecular formula C21H17N3O6 B4936372 (5E)-5-({2-[(4-Nitrophenyl)methoxy]phenyl}methylidene)-1-(prop-2-EN-1-YL)-1,3-diazinane-2,4,6-trione](/img/structure/B4936372.png)
(5E)-5-({2-[(4-Nitrophenyl)methoxy]phenyl}methylidene)-1-(prop-2-EN-1-YL)-1,3-diazinane-2,4,6-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-5-({2-[(4-Nitrophenyl)methoxy]phenyl}methylidene)-1-(prop-2-EN-1-YL)-1,3-diazinane-2,4,6-trione is a complex organic compound with a unique structure that includes a nitrophenyl group, a methoxyphenyl group, and a diazinane trione core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-({2-[(4-Nitrophenyl)methoxy]phenyl}methylidene)-1-(prop-2-EN-1-YL)-1,3-diazinane-2,4,6-trione typically involves multiple steps, starting with the preparation of the nitrophenyl and methoxyphenyl intermediates. These intermediates are then reacted under specific conditions to form the final compound. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(5E)-5-({2-[(4-Nitrophenyl)methoxy]phenyl}methylidene)-1-(prop-2-EN-1-YL)-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction results in amine derivatives.
Applications De Recherche Scientifique
(5E)-5-({2-[(4-Nitrophenyl)methoxy]phenyl}methylidene)-1-(prop-2-EN-1-YL)-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of (5E)-5-({2-[(4-Nitrophenyl)methoxy]phenyl}methylidene)-1-(prop-2-EN-1-YL)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and receptors, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes, inhibiting or activating their function. Pathways involved may include oxidative stress response and signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in dye and herbicide production.
2-Methyl-4-(trifluoromethyl)phenyl-5-thiazolyl methylthio phenoxy acetic acid: A compound with anti-inflammatory properties.
Uniqueness
(5E)-5-({2-[(4-Nitrophenyl)methoxy]phenyl}methylidene)-1-(prop-2-EN-1-YL)-1,3-diazinane-2,4,6-trione is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications in various fields, making it a valuable compound for research and industrial use.
Propriétés
IUPAC Name |
(5E)-5-[[2-[(4-nitrophenyl)methoxy]phenyl]methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O6/c1-2-11-23-20(26)17(19(25)22-21(23)27)12-15-5-3-4-6-18(15)30-13-14-7-9-16(10-8-14)24(28)29/h2-10,12H,1,11,13H2,(H,22,25,27)/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHUQYGLXNJYQV-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CC=CC=C2OCC3=CC=C(C=C3)[N+](=O)[O-])C(=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=O)/C(=C/C2=CC=CC=C2OCC3=CC=C(C=C3)[N+](=O)[O-])/C(=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-hydroxy-3-(1-piperidinyl)propyl]-N-(4-nitrophenyl)benzenesulfonamide](/img/structure/B4936293.png)
![4-{[2-(3,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-methoxyphenyl)-2-piperazinone](/img/structure/B4936296.png)
![1-[3-(3-ethoxyphenoxy)propoxy]-3,5-dimethylbenzene](/img/structure/B4936297.png)
![N-[2-oxo-1-(phenylamino)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B4936304.png)

![5-(4-chlorophenyl)-N-[(4-ethylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B4936316.png)

![(3S,4S)-1-(benzenesulfonyl)-4-[[3-(3,5-dimethylpyrazol-1-yl)phenyl]methyl-methylamino]pyrrolidin-3-ol](/img/structure/B4936346.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenyl)amino]butanamide](/img/structure/B4936354.png)
![2-[5-({2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B4936362.png)
![2-[4-(1-adamantyl)phenoxy]acetamide](/img/structure/B4936365.png)

![(3R,4R)-4-[4-(2-fluorophenyl)piperazin-1-yl]-1-[[5-(methoxymethyl)furan-2-yl]methyl]piperidin-3-ol](/img/structure/B4936384.png)
